molecular formula C8H13NO5 B556402 (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid CAS No. 17015-15-5

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

Cat. No.: B556402
CAS No.: 17015-15-5
M. Wt: 203.19 g/mol
InChI Key: XDCCXFLKDREFMO-LURJTMIESA-N
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Description

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (CAS 17015-15-5) is a chiral building block of significant value in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C8H13NO5 and a molecular weight of 203.19 g/mol . Its structure incorporates both a carboxylic acid and a methyl ester functional group, making it a versatile scaffold for chemical synthesis, particularly for the development of more complex molecules . Researchers utilize this and related compounds in the synthesis and study of small molecule ligands, such as angiotensin-converting enzyme 2 (ACE2) inhibitors, to investigate neuromodulation and potential therapeutic applications . As a research chemical, it is essential for probing biochemical pathways and studying the structure-activity relationships of potential pharmaceuticals. This product is supplied with a typical purity of 95% and must be stored sealed in a dry environment at 2-8°C to ensure stability . Safety Note: This compound is classified with the signal word "Warning" and may cause skin, eye, or respiratory irritation. Researchers should refer to the full safety data sheet for detailed handling instructions . Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4S)-4-acetamido-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-5(10)9-6(8(13)14-2)3-4-7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCCXFLKDREFMO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427359
Record name (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17015-15-5
Record name (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an acetamido group, a methoxy group, and a pentanoic acid backbone, suggests diverse interactions with biological systems. This article explores its biological activity, focusing on enzyme inhibition, neurotransmitter modulation, and potential antibacterial properties.

The compound can be described by its molecular formula C8H15N1O4C_8H_{15}N_1O_4 and its CAS number 17015-15-0. The presence of functional groups such as the acetamido and methoxy groups contributes to its reactivity and biological interactions.

Enzyme Inhibition

Recent studies indicate that this compound may inhibit specific enzymes involved in amino acid metabolism. Notably, it has shown potential inhibitory effects on:

  • Glutamate Dehydrogenase
  • Glutamine Synthetase

These enzymes are crucial for neurotransmitter synthesis and metabolism, suggesting that the compound could play a role in modulating neurotransmitter levels in the brain.

Neurotransmitter Modulation

Research has highlighted the compound's ability to interact with glutamate receptors, which are vital for learning, memory, and synaptic plasticity. The modulation of these receptors could provide insights into therapeutic strategies for neurological disorders such as Alzheimer’s disease and schizophrenia. Studies suggest that this compound may enhance or inhibit receptor activity depending on the context.

Antibacterial Properties

While preliminary investigations have suggested potential antibacterial effects, comprehensive data on its efficacy against specific bacterial strains remain limited. Further research is necessary to elucidate its mechanism of action and identify any specific targets within bacterial cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorObservations
Enzyme InhibitionGlutamate DehydrogenaseInhibitory effects observed
Glutamine SynthetasePotential modulation of amino acid metabolism
Neurotransmitter ModulationGlutamate ReceptorsModulation may affect learning and memory
Antibacterial ActivityVarious Bacterial StrainsLimited data; further research needed

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This binding can modulate their activity, influencing various biochemical pathways. For instance, its interaction with glutamate receptors may alter synaptic transmission dynamics, while enzyme inhibition could lead to changes in metabolic pathways related to neurotransmitter synthesis .

Scientific Research Applications

Medicinal Chemistry

Building Block in Drug Development
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid serves as a crucial building block in the synthesis of biologically active molecules. Its structural complexity allows it to be utilized in the development of pharmaceuticals targeting various diseases. The compound's functional groups, particularly the acetamido and methoxy groups, enhance its reactivity, making it suitable for modifications that lead to new drug candidates.

Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:

  • Condensation reactions involving simpler precursors.
  • Continuous flow reactors for enhanced scalability and control over reaction parameters.
  • Purification techniques such as crystallization or chromatography to achieve high purity levels.

Biochemical Research

Interaction with Biological Targets
Research indicates that this compound interacts with several biological targets, including glutamate receptors, which play a critical role in neurotransmission and neuroplasticity. This interaction suggests potential applications in treating neurological disorders.

Case Studies
A study demonstrated the compound's ability to modulate glutamate receptor activity, which is essential for cognitive functions such as learning and memory. The modulation of these receptors could lead to therapeutic strategies for conditions like Alzheimer's disease and other neurodegenerative disorders.

Therapeutic Potential

Anti-Tumor Activity
Recent research has explored the use of this compound as part of a platform for developing STING (Stimulator of Interferon Genes) agonists. These agonists have shown promise as anti-tumor agents by activating immune responses against tumors. The compound's structural properties may enhance the efficacy of these agonists when incorporated into antibody-drug conjugates (ADCs) .

Table: Comparison of Structural Features with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(4R)-4-Acetamido-5-methoxy-5-oxopentanoic acidEnantiomer with opposite stereochemistrySimilar reactivity but different biological effects
N-acetyl-L-glutamic acidAcetamido group and carboxylic acid moietyInvolved in amino acid metabolism
Methoxyacetic acidMethoxy group and carboxylic acidSimpler analog with distinct reactivity

The unique combination of functional groups in this compound allows it to participate in biochemical interactions that are not possible with other similar compounds. Its chiral nature enhances its utility in asymmetric synthesis, making it valuable in drug development processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Structural and Functional Group Comparison
Compound Name Key Substituents Molecular Formula Applications/Findings References
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid 4-acetamido, 5-methoxy-oxo C₈H₁₃NO₅ Chiral intermediate; potential bioactivity
5-Amino-4-oxopentanoic acid (5-ALA) 5-amino, 4-oxo C₅H₉NO₃ Photodynamic therapy (brain tumors)
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 5-thienyl, 5-oxo C₁₀H₁₂O₃S Synthetic intermediate; IR: 1693 cm⁻¹ (COOH)
(R)-4-Benzamido-5-oxopentanoic acid derivatives 4-benzamido, 5-oxo (R-configuration) Varies CCK-B/gastrin receptor antagonists
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-fluorophenyl, 5-oxo C₁₁H₁₁FO₃ Synthetic building block
Key Observations:
  • Substituent Impact : The acetamido and methoxy groups in the target compound may enhance steric hindrance or hydrogen-bonding capacity compared to simpler analogs like 5-ALA ().
  • Stereochemistry : The (S)-configuration distinguishes it from (R)-isomers, such as lorglumide derivatives, which show receptor selectivity (e.g., CCK-A vs. CCK-B antagonism) ().

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility Spectral Data (Key Peaks) References
This compound Not reported Likely polar Predicted: NMR δ ~2.0 (CH₃CO), 3.7 (OCH₃)
5-ALA Hydrochloride Tan solid (decomp.) Water-soluble HRMS (ESI): m/z 214.0710 [M+H]⁺
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 105–107 Chloroform/MeOH IR: 1693 cm⁻¹ (COOH); GC-MS: m/z 212 [M⁺]
(R)-4-(3,5-Dichlorobenzamido)-5-oxopentanoic acid Not reported Lipophilic In vivo ID₅₀: 8.7 mg/kg (dog, IV)
Key Observations:
  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to aryl-substituted analogs (e.g., 4-fluorophenyl derivative) ().
  • Thermal Stability : Thienyl-substituted analogs exhibit defined melting points (~105°C), suggesting crystallinity ().

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ReagentsCitation
Boc-protected route65Boc₂O, DCC, MeOH
Enzymatic resolution78Lipase, chiral column
Isotopic labeling52¹³C-glucose, H₂¹⁸O

Basic: How is stereochemical integrity validated during synthesis?

Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .
  • Optical rotation : Comparison with literature values for specific rotation ([α]D²⁵) .
  • Circular Dichroism (CD) : Confirms absolute configuration via characteristic spectra .

Advanced: How to resolve contradictions in catalytic efficiencies of derivatives?

Answer:
Discrepancies often arise from assay conditions or receptor subtypes. For example:

  • Receptor specificity : Derivatives may show affinity for CCK-B over CCK-A receptors due to substituent effects (e.g., dichlorobenzamido groups enhance CCK-B selectivity) .
  • Assay pH : Enzymatic assays at pH 7.4 vs. 8.2 can alter inhibitor binding kinetics (e.g., 5-chloro-4-oxopentanoic acid inactivation of pyruvate kinase is pH-dependent) .
    Methodological recommendation : Standardize buffer conditions and validate receptor subtypes using competitive binding assays .

Advanced: What strategies optimize enantiomeric purity in large-scale synthesis?

Answer:

  • Dynamic kinetic resolution : Use of bifunctional catalysts (e.g., Rhodium with chiral ligands) to racemize intermediates during synthesis .
  • Crystallization-induced asymmetric transformation : Exploiting solubility differences between enantiomers in chiral solvents .
  • Biocatalysis : Engineered enzymes (e.g., aminotransferases) for stereoselective amidation .

Basic: What analytical techniques confirm structure and purity?

Answer:

  • NMR : ¹H/¹³C NMR for backbone confirmation (e.g., δ 2.1 ppm for acetamido protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
  • HPLC : Purity >98% confirmed via reverse-phase C18 columns .

Advanced: How to design analogs with selective receptor binding?

Answer:

  • Substituent tuning : Replace methoxy with electron-withdrawing groups (e.g., Cl) to enhance CCK-B receptor affinity .
  • Scaffold hopping : Integrate spirocyclic moieties (e.g., azaspirodecan) to improve metabolic stability .
    Table 2: Structure-Activity Relationships (SAR)
DerivativeCCK-B IC₅₀ (nM)Key Modification
Lorglumide1200Parent compound
CR 21948.73,5-Dichlorobenzamido
Compound 2824.2*Azaspirodecan moiety
*Oral administration in dogs .

Basic: What are its primary applications in medicinal chemistry?

Answer:

  • Peptide synthesis : Intermediate for cyclic peptides with enhanced bioavailability .
  • Enzyme inhibitors : Backbone for designing pyruvate kinase inhibitors (e.g., 5-chloro-4-oxopentanoic acid derivatives) .
  • Isotopic labeling : ¹³C/¹⁵N-labeled analogs for metabolic pathway tracing in porphyrin biosynthesis .

Advanced: How does isotopic labeling affect metabolic studies?

Answer:

  • Tracer design : ¹³C-labeled this compound enables tracking via NMR or mass spectrometry in heme biosynthesis .
  • Synthetic protocol : Use labeled glucose or acetate precursors in microbial fermentation to incorporate isotopes .

Basic: What safety precautions are recommended?

Answer:

  • PPE : Gloves and goggles to prevent skin/eye contact (general handling for amino acid derivatives) .
  • Ventilation : Use fume hoods due to potential respiratory irritation .

Advanced: How to address variability in enzymatic inhibition assays?

Answer:

  • Control for co-factors : Mg²⁺ or ATP concentrations modulate pyruvate kinase activity; pre-incubate with saturating co-factor levels .
  • Time-dependent assays : Monitor inactivation kinetics to distinguish reversible vs. irreversible inhibitors .

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